

Application Notes and Protocols: Visualizing Rotundifuran-Induced Apoptosis with DAPI Staining

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Compound of Interest

Compound Name: Rotundifuran

Cat. No.: B1679581

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Introduction

Rotundifuran, a natural diterpenoid compound isolated from *Vitex rotundifolia* and other species, has demonstrated significant anti-cancer properties. Historically, the primary mechanism of **Rotundifuran**-induced cell death was considered to be apoptosis, particularly through the mitochondrial-dependent (intrinsic) pathway. Studies on human myeloid leukemia and cervical cancer cell lines have shown that **Rotundifuran** can suppress proliferation and induce apoptosis, characterized by morphological changes and the modulation of key apoptotic proteins[1].

However, it is crucial to note that recent research has revealed a more complex mechanism of action. A 2024 study on lung cancer cells found that **Rotundifuran** induces cell death primarily through ferroptosis, a non-apoptotic form of programmed cell death, without the activation of caspases or DNA fragmentation[2].

This document provides detailed protocols based on the historical understanding of **Rotundifuran**-induced apoptosis. These methods are valuable for researchers investigating the potential apoptotic effects of **Rotundifuran** in different cell lines or for studying the general mechanisms of apoptosis. Researchers should, however, remain cognizant of the possibility of alternative cell death pathways, such as ferroptosis, depending on the cellular context.

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA[3]. In apoptotic cells, the cell membrane's permeability increases, allowing more DAPI to enter and stain the nucleus more intensely. The characteristic nuclear condensation and fragmentation of apoptotic cells can be clearly visualized using DAPI staining and fluorescence microscopy[4][5].

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Rotundifuran** in different cancer cell lines as reported in studies investigating its apoptotic effects.

Cell Line	Cancer Type	IC50 Value	Assay Duration	Reference
HL-60	Human Myeloid Leukemia	22.5 μ M	96 hours	[1]
HeLa	Cervical Cancer	< 10 μ M	24 or 48 hours	[1]
SiHa	Cervical Cancer	< 10 μ M	24 or 48 hours	[1]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This protocol is used to determine the cytotoxic effects of **Rotundifuran** and to calculate the IC50 value. The Cell Counting Kit-8 (CCK-8) and MTT assays are colorimetric assays based on the reduction of a tetrazolium salt by cellular dehydrogenases in viable cells to a colored formazan product[6].

Materials:

- 96-well plates
- Cancer cell line of interest
- Complete culture medium

- **Rotundifuran** (dissolved in a suitable solvent like DMSO)
- CCK-8 or MTT solution (5 mg/mL in PBS)[6]
- Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 N HCl)[7]
- Microplate reader[8][9]

Procedure:

- Seed cells at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium in a 96-well plate[10].
- Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment[10][11].
- Prepare serial dilutions of **Rotundifuran** in culture medium.
- Remove the medium from the wells and add 100 μ L of fresh medium containing various concentrations of **Rotundifuran**. Include a vehicle control (medium with the same concentration of solvent used to dissolve **Rotundifuran**)[6].
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[10].
- For CCK-8 Assay: Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[10][11].
- For MTT Assay: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C. Afterwards, remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals[6][7].
- Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader[6][11].
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

DAPI Staining for Apoptotic Morphology

This protocol allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation[4].

Materials:

- Cells cultured on coverslips or in chamber slides
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- DAPI staining solution (1 µg/mL in PBS)[12]
- Antifade mounting medium
- Fluorescence microscope with a DAPI filter (Excitation/Emission: ~360/460 nm)[3]

Procedure:

- Seed cells on coverslips or chamber slides and treat with **Rotundifuran** at the desired concentration (e.g., IC50) for the appropriate time.
- Wash the cells twice with cold PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Add the DAPI staining solution and incubate for 5-15 minutes at room temperature in the dark[12].
- Wash the cells twice with PBS.
- Mount the coverslips onto microscope slides using an antifade mounting medium.
- Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei and/or fragmented nuclei (apoptotic bodies), while normal cells will have round, uniformly stained nuclei[13].

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family (Bcl-2, Bax) and caspases (e.g., cleaved Caspase-3)[14].

Materials:

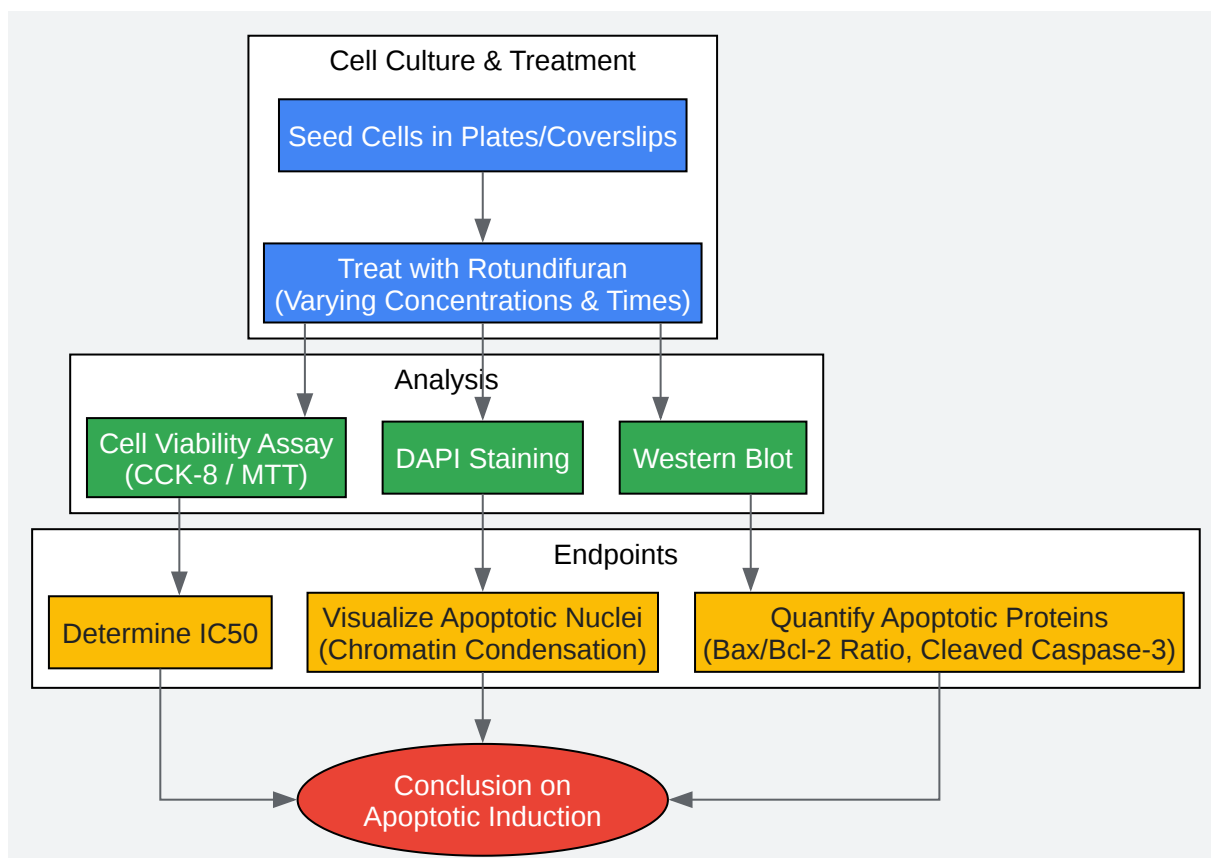
- Cells treated with **Rotundifuran**
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- After treatment with **Rotundifuran**, harvest the cells and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein (e.g., 20-40 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

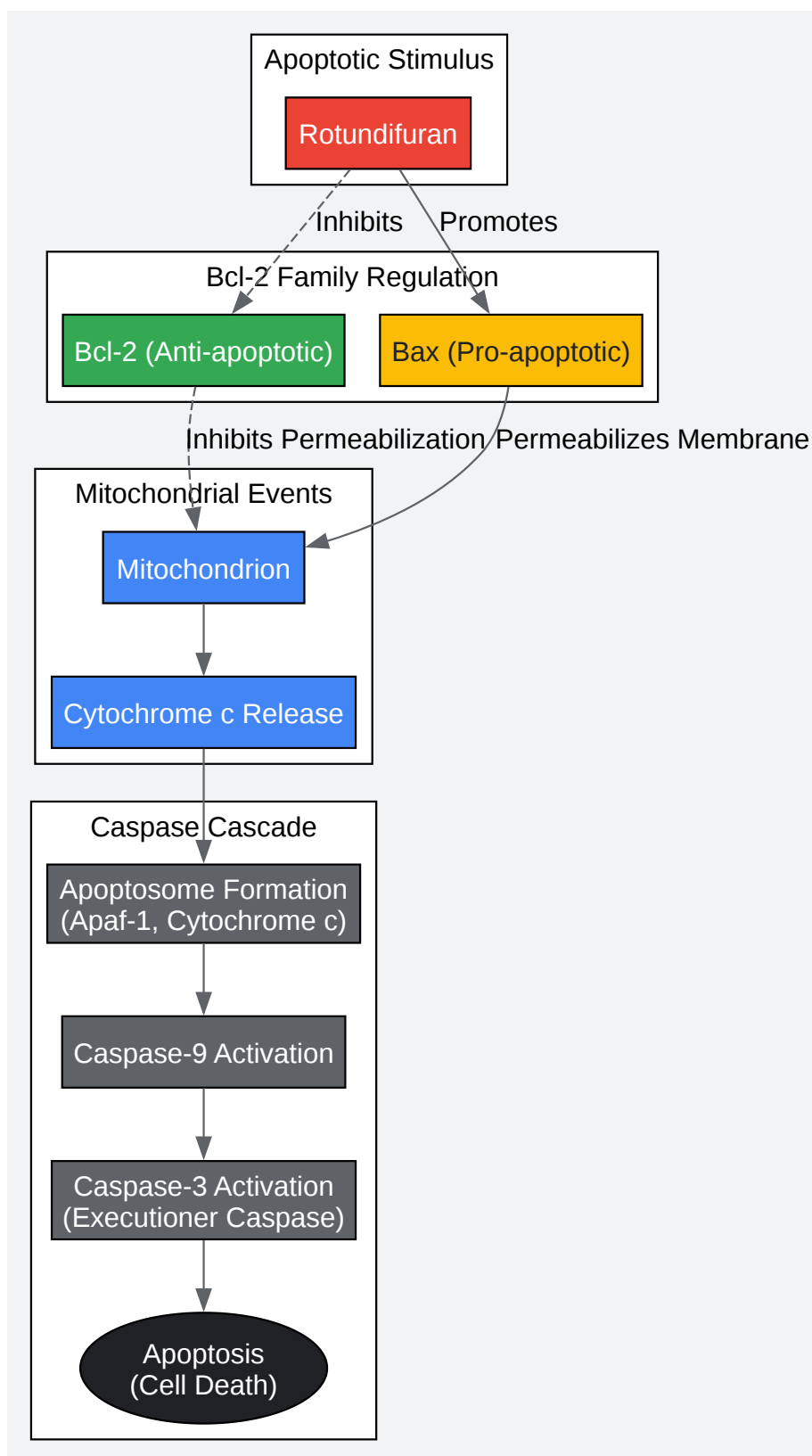
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the ECL substrate and detect the protein bands using an imaging system[15].
- Analyze the band intensities to determine the relative expression levels of the target proteins. An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are indicative of apoptosis[16][17][18].

Visualizations



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Caption: Experimental workflow for investigating **Rotundifuran**-induced apoptosis.



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